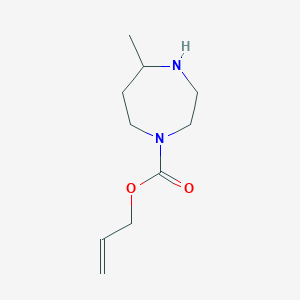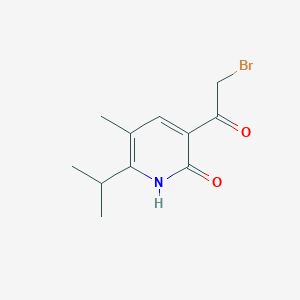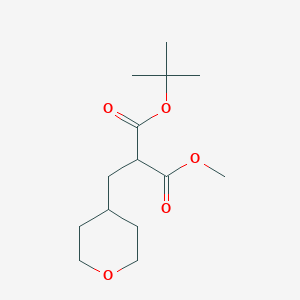
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety through a prop-2-enoyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile can be achieved through a multi-step process. One common method involves the Steglich esterification reaction. In this process, 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one is reacted with 4-dodecyloxybenzoic acid in the presence of 4-dimethylaminopyridine and N,N’-dicyclohexylcarbodiimide in dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, followed by filtration and recrystallization from chloroform to obtain the desired product .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to optimize the synthesis process for large-scale production .
化学反応の分析
Types of Reactions
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and benzonitrile moieties.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of liquid crystals and other advanced materials.
作用機序
The mechanism of action of 4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1, affecting the epigenetic regulation of gene expression . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
類似化合物との比較
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a pyridine ring.
4-(Pyrrolidin-3-yl)benzonitrile: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
4-(3-Pyridin-4-ylprop-2-enoyl)benzonitrile is unique due to the presence of both a pyridine ring and a benzonitrile moiety, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential pharmacological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C15H10N2O |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
4-(3-pyridin-4-ylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-11-13-1-4-14(5-2-13)15(18)6-3-12-7-9-17-10-8-12/h1-10H |
InChIキー |
TZTOMGCDFBAGDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C(=O)C=CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)




![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)



![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)



